molecular formula C24H20BaN2O6S2 B145874 Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) CAS No. 6211-24-1

Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)

Cat. No. B145874
CAS RN: 6211-24-1
M. Wt: 633.9 g/mol
InChI Key: IVCNVXFNTKXMCA-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed coupling reactions. For instance, the synthesis of 1,2,4,5-tetraaminobenzenes and their corresponding benzobis(imidazolium) salts is achieved through the coupling of tetrabromo- or tetrachlorobenzenes with aryl- or tert-alkylamines, yielding excellent results . This method could potentially be adapted for the synthesis of 4-(phenylamino)benzenesulfonic acid derivatives by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid derivatives can be complex, and their characterization often requires solid-state structural analyses. For example, a series of 4-amino-1-methylpyridinium benzenesulfonate salts have been crystallized and analyzed using X-ray structure analysis, revealing noncentrosymmetric structures with different space groups depending on the substituents present . This suggests that the barium salt of 4-(phenylamino)benzenesulfonic acid could also exhibit interesting structural properties that merit investigation.

Chemical Reactions Analysis

The reactivity of benzenesulfonic acid salts can lead to various chemical transformations. The preparation of 2-substituted 1,4-benzenedisulfonic acids and their barium salts has been demonstrated, with the barium salts serving as intermediates for further reactions, such as Suzuki coupling to yield biphenyl derivatives . This indicates that the barium salt of 4-(phenylamino)benzenesulfonic acid could also participate in similar chemical reactions, expanding its potential applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)" are not directly reported, the properties of related compounds can provide insights. For instance, the thermal stability of copper(II) salt of iododisulfonic acid up to 400 °C suggests that similar sulfonate salts, including the barium salt , may also exhibit significant thermal stability . Additionally, the evaluation of molecular first hyperpolarizability and second-harmonic tensor coefficients of 4-amino-1-methylpyridinium benzenesulfonate salts indicates that the electronic properties of benzenesulfonic acid salts are of interest for applications in nonlinear optics .

Scientific Research Applications

Synthesis and Material Science Applications

A novel approach to synthesizing and purifying 2-substituted 1,4-benzenedisulfonic acids leverages the crystallization of barium salts. This method, applied to the preparation of derivatives like 2-chloro-, 2-bromo-, 2-iodo-, and 2-hydroxy-1,4-benzenedisulfonic acids, showcases the potential of barium salts in facilitating complex organic syntheses and the development of functional materials, such as metal-organic frameworks (MOFs) and biphenyl derivatives with improved thermal stability and reactivity (Muesmann et al., 2011).

Biochemical and Environmental Research

Tetrazolium salts, including derivatives of benzenesulfonic acid, are used in biochemistry for measuring respiratory activity in microorganisms. For instance, XTT (a tetrazolium derivative) has been utilized to assess the electron transport system activity in activated sludge microorganisms, offering insights into wastewater treatment processes and microbial respiration rates. This methodology underscores the importance of benzenesulfonic acid derivatives in environmental biotechnology and microbial ecology (McCluskey et al., 2005).

Analytical Chemistry and Sensor Development

Barium salts of benzenesulfonic acid derivatives have been investigated for their potential in analytical chemistry, particularly in the detection and quantification of metal ions. The unique binding properties and colorimetric responses of these compounds facilitate the development of sensitive and selective sensors for metal ions, highlighting their role in advancing analytical methodologies and environmental monitoring efforts (Cheng et al., 2008).

Corrosion Inhibition

Research on sodium 4-(phenylamino)benzenesulfonate (SPABS) has demonstrated its effectiveness as a corrosion inhibitor for low carbon steel, indicating its utility in industrial applications where corrosion resistance is critical. The study of SPABS and its interaction with metal surfaces provides valuable insights into the mechanisms of corrosion inhibition and the development of more durable materials and coatings (Mohammed & Mohana, 2009).

Safety And Hazards

The compound is classified as Acute Tox. 4 for inhalation and oral routes . The safety precautions include avoiding getting it in eyes, on skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-anilinobenzenesulfonate;barium(2+)
Source PubChem
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InChI

InChI=1S/2C12H11NO3S.Ba/c2*14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h2*1-9,13H,(H,14,15,16);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCNVXFNTKXMCA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BaN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064135
Record name Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)
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Molecular Weight

633.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White, gray, or light blue powder, soluble in water; [MSDSonline]
Record name Barium diphenylaminesulfonate
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Product Name

Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)

CAS RN

6211-24-1
Record name N-Phenylsufanilic acid barium
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Record name Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)
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Record name Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)
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Record name Barium bis(4-anilinobenzenesulphonate)
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Record name N-PHENYLSUFANILIC ACID BARIUM
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